molecular formula C6H12N2O B1387655 (R)-1,5-Dimethylpiperazin-2-one CAS No. 1068149-96-1

(R)-1,5-Dimethylpiperazin-2-one

Cat. No. B1387655
Key on ui cas rn: 1068149-96-1
M. Wt: 128.17 g/mol
InChI Key: TUXCFTFFNGQODI-RXMQYKEDSA-N
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Patent
US07538112B2

Procedure details

A mixture of 1,5-dimethylpyrazin-2(1H)-one (5.7 g, 45.9 mmol) and platinum oxide (0.57 g) in ethyl acetate (100 mL) was stirred under an atmosphere of hydrogen (1 atm) at room temperature overnight. The product mixture was filtered through a pad of Celite, and concentrated under vacuum to provide 1,5-dimethyl-piperazin-2-one.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[CH:4][C:3]1=[O:9]>C(OCC)(=O)C.[Pt]=O>[CH3:1][N:2]1[CH2:7][CH:6]([CH3:8])[NH:5][CH2:4][C:3]1=[O:9]

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
CN1C(C=NC(=C1)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.57 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen (1 atm) at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(CNC(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07538112B2

Procedure details

A mixture of 1,5-dimethylpyrazin-2(1H)-one (5.7 g, 45.9 mmol) and platinum oxide (0.57 g) in ethyl acetate (100 mL) was stirred under an atmosphere of hydrogen (1 atm) at room temperature overnight. The product mixture was filtered through a pad of Celite, and concentrated under vacuum to provide 1,5-dimethyl-piperazin-2-one.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[CH:4][C:3]1=[O:9]>C(OCC)(=O)C.[Pt]=O>[CH3:1][N:2]1[CH2:7][CH:6]([CH3:8])[NH:5][CH2:4][C:3]1=[O:9]

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
CN1C(C=NC(=C1)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.57 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen (1 atm) at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(CNC(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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